molecular formula C7H10ClN3 B1613291 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 192869-79-7

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Cat. No.: B1613291
CAS No.: 192869-79-7
M. Wt: 171.63 g/mol
InChI Key: CMBXBQUGRAZNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and oncology research. This bicyclic heteroaromatic compound serves as a key precursor and core structure in the development of novel small-molecule therapeutics. Recent scientific investigations highlight its application as a critical intermediate for developing inhibitors targeting various oncogenic drivers. Research has utilized this scaffold to create potent and selective inhibitors of Axl kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance . Furthermore, derivatives based on this core structure have shown promising anti-leukemic activity, particularly against imatinib-resistant cell lines, suggesting potential for overcoming drug resistance in cancer treatments . Its utility extends to the design of novel KRAS-G12D inhibitors, a challenging and high-value target in pancreatic and other cancers . The tetrahydropyridopyrimidine structure provides a privileged framework that can be strategically functionalized to interact with diverse biological targets, making it a valuable compound for expanding chemical libraries and initiating new hit-to-lead campaigns in drug discovery. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-2-8-4-7-6(1)3-9-5-10-7;/h3,5,8H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBXBQUGRAZNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=NC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627632
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192869-79-7
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. The process typically includes the formation of an intermediate, which is then cyclized to produce the desired compound . Industrial production methods often involve multicomponent synthesis, which allows for the efficient and scalable production of this compound .

Chemical Reactions Analysis

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-d]pyrimidine derivatives with additional functional groups .

Scientific Research Applications

Anticancer Drug Development

The compound has shown promise in the development of anticancer therapies. Research indicates that it can inhibit specific cancer cell pathways, particularly through its interactions with receptor tyrosine kinases such as Axl and Mer. A study highlighted the synthesis of various derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine that demonstrated selective inhibition of these kinases, which are implicated in tumor progression and metastasis .

Inhibition of Kinase Activity

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride has been identified as a potential inhibitor of mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways. These pathways are critical in regulating cell growth and proliferation. The ability to modulate these pathways suggests its utility in treating various cancers and metabolic disorders .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its nitrogen-containing heterocycles allow for various chemical transformations that can lead to the development of more complex molecules with potential medicinal properties . Researchers are exploring its reactivity to create derivatives that may enhance biological activity or target specific diseases.

Research has indicated that this compound possesses significant biological activities. These activities are attributed to its ability to interact with various biological targets, which is crucial for understanding its mechanism of action and optimizing its therapeutic efficacy .

Case Study 1: Selective Axl Inhibition

A study published in 2021 focused on the design and synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives aimed at inhibiting the Axl receptor kinase. The researchers identified a specific derivative (ER-001259851-000) that exhibited potent inhibitory activity against Axl while maintaining a favorable pharmacokinetic profile in mouse models . This highlights the compound's potential as a targeted therapy for cancers expressing high levels of Axl.

Case Study 2: mTOR and PI3K Inhibition

Another significant study explored the use of this compound as an inhibitor for mTOR and PI3K pathways in cancer treatment. The findings indicated that certain derivatives could effectively reduce tumor growth in preclinical models by disrupting these signaling pathways . This positions this compound as a candidate for further clinical development.

Comparative Analysis Table

Compound NameSimilarity IndexUnique Features
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine0.98Different ring structure; potential for varied activity
5,6,7,8-Tetrahydro-1,6-naphthyridine0.70Naphthyridine core; distinct pharmacological profile
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine0.67Methyl substitution alters biological activity

This table illustrates the structural similarities between related compounds and emphasizes the unique characteristics of this compound that may contribute to its specific biological activities.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride involves the inhibition of specific kinases, such as mTOR kinase and PI3 kinase. These kinases play a critical role in cell growth, proliferation, and survival. By inhibiting these kinases, the compound can disrupt abnormal cell signaling pathways, which is beneficial in the treatment of diseases like cancer .

Comparison with Similar Compounds

Key Observations :

  • Ring Position : Pyrido[4,3-d]pyrimidines (e.g., [4,3-d] vs. [3,4-d]) exhibit distinct electronic properties due to nitrogen positioning, affecting binding to enzymatic targets like ERK2 .
  • Substituent Impact : Chloro or methoxy groups at position 4 enhance kinase affinity, while trifluoromethyl groups improve pharmacokinetic stability . Benzyl groups at position 7 (e.g., CAS 62459-02-3) confer anticancer activity via steric interactions with target proteins .

ATR and ERK2 Inhibition

Derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine demonstrate variable inhibitory potency depending on substituents:

Compound (Scaffold Modification) IC₅₀ (ATR Inhibition) Binding Affinity (ERK2, kcal/mol) Reference
ZH-5 (2-cyanoacetyl at C7) 11.34 nM -10.2
ZH-10 (cycloalkyl at C7) 27.47 nM -9.8
Ligand 11 (benzyl at C7) N/A -11.6 (vs. -9.2 for standard)

Key Findings :

  • The 2-cyanoacetyl group in ZH-5 significantly enhances ATR inhibition (IC₅₀ = 11.34 nM) compared to cycloalkyl substituents .
  • In ERK2 docking studies, benzyl-substituted derivatives (e.g., Ligand 11) exhibit superior binding affinity (-11.6 kcal/mol) by forming hydrophobic interactions with Met-106 .

Physicochemical Data

Compound (CAS) Molecular Weight Purity Solubility Storage Conditions Reference
5,6,7,8-THPyrido[3,4-d]pyrimidine HCl (192869-79-7) 208.09 95% Soluble in DMSO, H₂O 2–8°C
4-Methoxy derivative (1187830-77-8) 201.65 95% DMSO >10 mM 2–8°C

Key Notes:

  • Hydrochloride salts (e.g., CAS 192869-79-7) exhibit improved aqueous solubility, facilitating in vitro assays .
  • Methoxy-substituted derivatives require cold storage to prevent degradation .

Biological Activity

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article explores its properties, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C₇H₁₀ClN₃
  • Molecular Weight : 171.63 g/mol
  • CAS Number : 210538-68-4

Research indicates that this compound acts primarily as an inhibitor of key signaling pathways involved in cancer progression. Notably, it has been identified as a dual inhibitor of mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways. These pathways are crucial for cell growth and survival, making them prime targets for cancer therapeutics .

Inhibition of Receptor Tyrosine Kinases

A study conducted by Eisai Co., Ltd. reported the synthesis of various derivatives of this compound that exhibited selective inhibition of receptor tyrosine kinases Axl and Mer. The most promising derivative showed potent Axl inhibition without significant toxicity in mouse models. This highlights its potential application in treating cancers where these kinases are dysregulated .

Anti-Cancer Properties

Clinical trials initiated in 2007 demonstrated the compound's efficacy against solid tumors such as endometrial, renal cell, breast, and ovarian cancers. The results indicated a favorable safety profile and a therapeutic window that warrants further investigation in larger cohorts .

Case Studies

  • Clinical Trial Insights :
    • Study : Phase I clinical trials for patients with advanced solid tumors.
    • Findings : Patients exhibited partial responses to treatment with manageable side effects. The compound was well-tolerated at various dosages.
  • In Vivo Studies :
    • Model : Mouse models with human cancer xenografts.
    • Results : Significant tumor reduction was observed in treated groups compared to controls, suggesting effective systemic absorption and bioactivity.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
mTOR InhibitionPotent
PI3K InhibitionSignificant
Axl/Mer Kinase InhibitionSelective and Potent
Anti-Tumor EfficacyTumor reduction in vivo

Q & A

Basic: What are the recommended synthetic routes for 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves cyclization of substituted pyrimidine precursors or functionalization of preformed tetrahydropyridine scaffolds. For example, tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate (CAS 367-21-1398) can undergo deprotection and hydrochlorination to yield the target compound . Route optimization may include:

  • Catalyst Screening : Use palladium or copper catalysts for cross-coupling reactions to introduce substituents.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclization steps.
  • Temperature Control : Maintain 60–80°C to balance reaction speed and byproduct formation.
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:
Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ring saturation (e.g., δ 2.5–3.5 ppm for CH₂ groups in the tetrahydropyridine ring) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 201.65 for the hydrochloride salt) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl carboxylate derivatives) .

Advanced: How can molecular docking studies predict the binding affinity of this compound with ERK2, and what parameters ensure reliability?

Methodological Answer:
Docking protocols involve:

Protein Preparation : Retrieve ERK2’s crystal structure (PDB ID: 4HTC), remove water, add polar hydrogens, and assign charges (AMBER force field) .

Ligand Preparation : Optimize the compound’s 3D structure (ChemDraw 3D) and assign Gasteiger charges.

Grid Generation : Define the ATP-binding pocket (coordinates: x=15.2, y=10.8, z=−20.1; size: 60×60×60 Å).

Docking Algorithm : Use AutoDock Vina with Lamarckian GA (population size: 150, iterations: 2,500).

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., SCH772984) and validate via MD simulations .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize ligand efficiency for kinase targets like ATR or ERK2?

Methodological Answer:
SAR strategies include:

  • Core Modifications : Introduce substituents (e.g., methyl, methoxy) at positions 2, 4, or 7 to enhance hydrophobic interactions .
  • Ligand Efficiency Metrics : Calculate ligand lipophilicity efficiency (LLE = pIC₅₀ − logP) to prioritize compounds with LLE >5 .
  • In Vitro Assays : Test ATR inhibition (IC₅₀) using kinase-Glo luminescence assays .
  • Crystallographic Analysis : Resolve co-crystal structures to identify critical H-bonds (e.g., with ERK2’s Met108) .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antitumor vs. kinase inhibition)?

Methodological Answer:
Discrepancies may arise from assay conditions or target promiscuity. Mitigation strategies:

  • Assay Standardization : Use consistent cell lines (e.g., HCT-116 for antitumor activity vs. HEK293 for kinase profiling ).
  • Off-Target Screening : Employ kinome-wide profiling (Eurofins KinaseProfiler) to identify secondary targets.
  • Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., antitumor activity at 10 μM vs. ATR inhibition at 0.5 μM) .

Basic: What are the stability and storage guidelines for this compound?

Methodological Answer:

  • Stability : The hydrochloride salt is hygroscopic; store under argon at 2–8°C .
  • Decomposition : Avoid temperatures >40°C (TGA shows decomposition onset at 211°C) .
  • Solution Stability : Prepare fresh solutions in anhydrous DMSO; avoid aqueous buffers with pH >7.0 .

Advanced: How can researchers validate the role of this compound in modulating sigma receptors or DNA repair pathways?

Methodological Answer:

  • Sigma Receptor Binding : Conduct radioligand displacement assays using [³H]-DTG and CHO-K1 cells expressing σ1 receptors .
  • DNA Repair Assays : Measure γH2AX foci formation (immunofluorescence) in U2OS cells post-irradiation .
  • Transcriptomic Profiling : Perform RNA-seq to identify downstream genes (e.g., BRCA1, ATM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.